molecular formula C11H15BrO2 B12056568 (5S,7R)-3-bromoadamantane-1-carboxylic acid

(5S,7R)-3-bromoadamantane-1-carboxylic acid

Cat. No.: B12056568
M. Wt: 259.14 g/mol
InChI Key: DJUDQBVINJIMFO-JZVMUCMXSA-N
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Description

(5S,7R)-3-bromoadamantane-1-carboxylic acid is a brominated derivative of adamantane, a polycyclic hydrocarbon Adamantane and its derivatives are known for their rigid, diamond-like structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,7R)-3-bromoadamantane-1-carboxylic acid typically involves the bromination of adamantane followed by carboxylation. One common method starts with the bromination of adamantane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromoadamantane is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5S,7R)-3-bromoadamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane in ether solvents.

Major Products

    Substitution: Formation of 3-substituted adamantane derivatives.

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

(5S,7R)-3-bromoadamantane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antiviral and antibacterial agent due to its unique structure.

    Medicine: Studied for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including high-performance plastics and coatings.

Mechanism of Action

The mechanism of action of (5S,7R)-3-bromoadamantane-1-carboxylic acid depends on its application. In biological systems, it may interact with cellular membranes or proteins, disrupting their function. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with molecular targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon with a similar rigid structure but lacking functional groups.

    1-Bromoadamantane: A brominated derivative without the carboxylic acid group.

    Adamantane-1-carboxylic acid: A carboxylated derivative without the bromine atom.

Uniqueness

(5S,7R)-3-bromoadamantane-1-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical modifications and interactions compared to its similar compounds.

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

(5S,7R)-3-bromoadamantane-1-carboxylic acid

InChI

InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+,10?,11?

InChI Key

DJUDQBVINJIMFO-JZVMUCMXSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Br)C(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O

Origin of Product

United States

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